molecular formula C14H21NO3 B12096839 Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate

Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate

Cat. No.: B12096839
M. Wt: 251.32 g/mol
InChI Key: YGARWTHXCINBQM-UHFFFAOYSA-N
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Properties

IUPAC Name

benzyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARWTHXCINBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of Cbz-DL-Leucinol typically involves a multi-step synthetic route. One common method starts with D-leucine, which is reacted with benzyl chloroformate to form Cbz-D-leucine ester. This ester is then reduced and deprotected to yield Cbz-DL-Leucinol . The reaction conditions often involve the use of sodium hydroxide, tetrahydrofuran, and isobutyl chloroformate at controlled temperatures .

Chemical Reactions Analysis

Cbz-DL-Leucinol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition:
Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate has been studied for its inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Research indicates that certain derivatives of this compound exhibit significant inhibition of BChE, with some showing up to nine times higher activity than the clinically used drug rivastigmine. For instance, specific derivatives demonstrated an IC50 value of 4.33 µM for BChE inhibition, indicating strong potential for treating conditions such as Alzheimer's disease by enhancing cholinergic transmission through the inhibition of these enzymes .

Selectivity and Reactivation Studies:
The selectivity index of these compounds was notably high, suggesting that they preferentially inhibit BChE over AChE. This selectivity is crucial for minimizing side effects associated with broad-spectrum cholinesterase inhibitors. Moreover, studies on the reactivation of inhibited BChE revealed that certain derivatives allowed for significant reactivation after a period, indicating a reversible inhibition mechanism that could be beneficial in therapeutic contexts .

Neuropharmacological Research

Potential Neuroprotective Effects:
The neuroprotective properties of this compound and its derivatives have been explored in various in vitro studies. The compound's ability to inhibit cholinesterases suggests it may help in mitigating neurodegenerative processes. By preventing the breakdown of acetylcholine, it can enhance synaptic transmission and potentially protect neurons from degeneration associated with diseases like Alzheimer's .

Synthesis and Characterization

Synthetic Pathways:
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods confirm the structural integrity and purity of the compounds produced .

Case Studies and Research Findings

StudyFindings
Bar-On et al.Investigated spontaneous decarbamylation of enzymes inhibited by rivastigmine compared to benzyl carbamates, highlighting faster reactivation rates for the latter .
Tengler et al.Documented the synthesis and biological evaluation of carbamate derivatives, emphasizing their antimicrobial properties alongside cholinesterase inhibition .
Pharmacological StudiesDemonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of Cbz-DL-Leucinol involves its role as a chiral inducer in chemical reactions. It interacts with molecular targets through its hydroxyl and carbamate groups, facilitating the formation of chiral centers in the resulting products . The specific pathways and molecular targets depend on the context of its use in synthesis.

Biological Activity

Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate, a compound belonging to the class of carbamates, has garnered attention for its biological activity, particularly as an inhibitor of cholinesterases. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that introduce the carbamate functional group to a benzyl moiety. The final product is characterized by its melting point and spectral data, confirming its identity and purity. For instance, one study reported a yield of 88% with a melting point range of 80–82 °C, indicating successful synthesis .

Inhibition of Cholinesterases

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy in treating neurodegenerative diseases like Alzheimer's.

Key Findings:

  • The compound exhibited significant inhibitory activity against BChE with an IC50 value reported at approximately 8.52 µM. This level of inhibition is notably higher than that of rivastigmine, a standard treatment for Alzheimer’s disease .
  • Selectivity indices for the compound were also impressive, with some derivatives showing up to 34 times greater selectivity for BChE over AChE .

The mechanism by which this compound inhibits cholinesterases involves the formation of a transient Michaelis complex followed by carbamylation of the enzyme. This process leads to a stable enzyme-inhibitor complex that significantly reduces enzyme activity.

Table 1: Inhibitory Potency of Selected Carbamates

CompoundIC50 (µM)Selectivity Index
Rivastigmine~40-
This compound8.5234
Benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate4.3310
Benzyl {(2S)-1-(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate6.5710

Case Studies

Several studies have explored the biological activity of this compound derivatives in vitro:

  • Study on BChE Inhibition : A comprehensive evaluation demonstrated that derivatives exhibited varying degrees of inhibition, with some being more effective than rivastigmine. The study utilized molecular docking techniques to elucidate binding interactions at the active site of BChE .
  • Reactivation Studies : Research also focused on the reactivation potential of inhibited BChE. After inhibition by certain derivatives, reactivation was observed to be approximately 30% after 24 hours, indicating a reversible inhibition mechanism .

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding affinities and interactions between this compound and cholinesterases. These studies utilized techniques such as molecular docking and dynamics simulations to predict how variations in molecular structure affect biological activity.

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